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molecular formula C11H7N3O2S B8469658 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-4-carboxylic acid

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-4-carboxylic acid

Cat. No. B8469658
M. Wt: 245.26 g/mol
InChI Key: ZRKALXVKHPCKIV-UHFFFAOYSA-N
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Patent
US07514448B2

Procedure details

A mixture of 1H-pyrrolo[2,3-b]pyridine-3-carbothioic acid amide (2.53 g, 14.37 mmol), bromopyruvic acid (2.4 g, 14.37 mmol) in ethanol (50 mL) was refluxed for 2 h. The solution was left at room temperature for 16 h and precipitated solid was filtered to give 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-4-carboxylic acid (3.5 g, 100%) as a yellow solid MS 246 (M+1).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10](=[S:12])[NH2:11])=[CH:2]1.Br[CH2:14][C:15](=O)[C:16]([OH:18])=[O:17]>C(O)C>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[S:12][CH:14]=[C:15]([C:16]([OH:18])=[O:17])[N:11]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C(N)=S
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
precipitated solid
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)C=2SC=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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